molecular formula C18H30BrClO6 B13854137 Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate

Cat. No.: B13854137
M. Wt: 457.8 g/mol
InChI Key: DQSAGCFOVINDOF-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate is an organic compound with the molecular formula C9H15ClO3 It is a chlorinated ester that is used in various chemical reactions and research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with thionyl chloride to introduce the chlorine atom. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is often produced in bulk for use in various chemical industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like ammonia or primary amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of amides or thioesters.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways involving chlorinated esters.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and interactions with biological molecules. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or enzyme studies.

Comparison with Similar Compounds

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate can be compared with similar compounds, such as:

    Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and applications due to the different halogen.

    Mthis compound: Similar structure but with a methyl ester group. It may have different solubility and reactivity properties.

    This compound (Bromo/Chloro Mixture): A mixture of the bromo and chloro derivatives, used in specific research applications.

The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C18H30BrClO6

Molecular Weight

457.8 g/mol

IUPAC Name

ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate;ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate

InChI

InChI=1S/C9H15BrO3.C9H15ClO3/c2*1-4-13-8(12)9(2,3)5-7(11)6-10/h2*4-6H2,1-3H3

InChI Key

DQSAGCFOVINDOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)CCl.CCOC(=O)C(C)(C)CC(=O)CBr

Origin of Product

United States

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